molecular formula C3H8N2S2 B12710071 ((2-Aminoethyl)sulfanyl)carbothioamide CAS No. 58450-28-5

((2-Aminoethyl)sulfanyl)carbothioamide

Cat. No.: B12710071
CAS No.: 58450-28-5
M. Wt: 136.24 g/mol
InChI Key: QHJLEGSVLNKHLI-UHFFFAOYSA-N
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Description

Overview of the Carbothioamide Functional Group and its Chemical Significance

The carbothioamide functional group, also known as a thiourea (B124793) when substituted on both nitrogen atoms, is the sulfur analog of a urea. It is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This arrangement of atoms imparts distinct chemical properties that make the carbothioamide moiety a valuable component in the design of new molecules.

The presence of the thiocarbonyl (C=S) group, in contrast to the carbonyl (C=O) group in amides, results in different electronic and steric properties. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is larger and more polarizable than oxygen. These features influence the molecule's reactivity, its ability to form hydrogen bonds, and its capacity to coordinate with metal ions. The coordination chemistry of molecules containing this functional group, such as thiosemicarbazones, is of considerable interest as they readily form stable complexes with various metals. nih.gov

The carbothioamide functional group can participate in various chemical reactions. The sulfur atom can act as a nucleophile, while the carbon atom is electrophilic. The nitrogen atoms, with their lone pairs of electrons, also contribute to the group's reactivity and basicity. This versatility makes the carbothioamide group a key building block in the synthesis of more complex heterocyclic compounds. researchgate.net

Table 1: Key Features of the Carbothioamide Functional Group

FeatureDescription
General Structure R(R')N-C(=S)-N(R'')R'''
Key Atoms Carbon (C), Sulfur (S), Nitrogen (N)
Hybridization The central carbon is typically sp² hybridized.
Bonding Features a polar thiocarbonyl (C=S) double bond and C-N single bonds.
Reactivity The sulfur atom is a soft nucleophile and can be involved in metal coordination. The nitrogen atoms possess basic properties.

Contextualization of ((2-Aminoethyl)sulfanyl)carbothioamide within Sulfur-Containing Organic Compounds

This compound is a member of the vast class of organosulfur compounds, which are organic molecules containing at least one carbon-sulfur bond. jmchemsci.com This class of compounds is ubiquitous in nature and essential for life, with the amino acids methionine and cysteine being prime examples. nih.gov Organosulfur compounds are known for their diverse chemical properties and often distinctive odors. onetunnel.org

The structure of this compound is notable for containing two different sulfur-based functional groups:

A Thioether (or Sulfide) Linkage: Characterized by a C-S-C bond, this group is the sulfur analog of an ether. jmchemsci.com Thioethers are important precursors in organic synthesis and are found in many biologically active molecules. jmchemsci.com

A Carbothioamide Group: As detailed in the previous section, this group is fundamental to the molecule's potential reactivity and biological activity.

This dual functionality places this compound in a unique chemical space. The presence of both a flexible thioether chain and a structurally significant carbothioamide group suggests that the molecule could exhibit a combination of properties derived from each moiety. The aminoethyl group further adds a primary amine, a common functional group that is basic and can participate in hydrogen bonding.

The study of such multifunctional molecules is a significant area of chemical research, as the interplay between different functional groups can lead to novel chemical behaviors and applications. The development of new reagents and synthetic methods continues to expand the toolkit for creating complex sulfur-containing compounds for various industries, including pharmaceuticals and agricultural products. moffitt.org

Historical and Contemporary Relevance of Carbothioamide Scaffolds in Chemical Biology and Medicinal Chemistry Research

The carbothioamide scaffold, and its derivatives like thiosemicarbazones and thioureas, have long been a focal point of research in medicinal chemistry and chemical biology. mdpi.com Over the past several decades, compounds containing this moiety have been investigated for a wide range of therapeutic applications. nih.gov Their biological activity is often attributed to their ability to chelate metal ions, which can be crucial for the function of certain enzymes, or their capacity to interact with biological targets through hydrogen bonding and other non-covalent interactions. nih.govajol.info

In contemporary research, carbothioamide derivatives are being actively explored as inhibitors for a variety of enzymes implicated in human diseases. For instance, various hydrazine-1-carbothioamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes that are targets for various pathological conditions. nih.govnih.gov Similarly, other studies have identified carbothioamide-based molecules as potent inhibitors of tyrosinase, an enzyme involved in skin pigmentation and cancer. nih.gov

The versatility of the carbothioamide scaffold allows for the synthesis of large libraries of compounds with diverse substituents, facilitating structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of drug candidates. Research has shown that carbothioamide-based pyrazoline analogs exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. acs.orgnih.gov The development of these compounds is often aided by computational methods like molecular docking, which help to predict how the molecules bind to their biological targets. dntb.gov.uanih.gov

Table 2: Examples of Biological Activities of Carbothioamide Derivatives in Research

Carbothioamide Derivative ClassBiological Target/ActivityResearch FocusCitation(s)
Hydrazine-1-carbothioamidesCarbonic Anhydrase II & 15-Lipoxygenase InhibitionDevelopment of anti-inflammatory and anticancer agents. nih.govdntb.gov.uamdpi.com
Pyrazolone CarbothioamidesPdr1-KIX Interaction InhibitionTreatment of drug-resistant candidiasis. acs.org
2-Benzylidenehydrazine-1-carbothioamidesTyrosinase InhibitionDevelopment of agents for skin pigmentation disorders. nih.gov
Pyrazoline-CarbothioamidesAnticancer, Antibacterial, AntifungalBroad-spectrum therapeutic agent discovery. acs.orgnih.gov
Hydrazinyl CarbothioamidesBreast Cancer Protein (1JNX) BindingDesign of new anticancer compounds.[ ]
Adamantane-carbonyl-hydrazine-1-carbothioamidesAntiproliferative ActivityInvestigation against various cancer cell lines (HeLa, MCF-7). mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58450-28-5

Molecular Formula

C3H8N2S2

Molecular Weight

136.24 g/mol

IUPAC Name

2-aminoethyl carbamodithioate

InChI

InChI=1S/C3H8N2S2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6)

InChI Key

QHJLEGSVLNKHLI-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=S)N)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Aminoethyl Sulfanyl Carbothioamide

Chemical Modifications and Functionalization of the Carbothioamide Moiety

The carbothioamide group (—C(=S)NH₂) is a versatile functional handle for derivatization. Thiosemicarbazones, which contain a related R¹R²C=N-NH-C(=S)-NR³R⁴ core, are extensively modified to tune their properties. mdpi.com Similar strategies can be applied to the carbothioamide moiety of the title compound.

Key functionalization strategies include:

N-Alkylation/Arylation: The nitrogen atom of the thioamide can be alkylated or arylated to introduce various substituents. This is a common strategy for building libraries of compounds.

Condensation Reactions: In related hydrazine (B178648) carbothioamides, the terminal amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). nih.govnih.gov This reaction dramatically alters the steric and electronic properties of the molecule.

S-Alkylation: The thiocarbonyl sulfur is nucleophilic and can be alkylated to form a thioimidate ester. This intermediate is highly reactive and can be used for subsequent transformations, effectively converting the thioamide into other functional groups.

Cyclization Reactions: The carbothioamide moiety can participate in cyclization reactions with bifunctional reagents to form various heterocyclic systems, a common strategy in medicinal chemistry.

Table 2: Potential Modifications of the Carbothioamide Group
Reaction TypeReagent ClassResulting StructureReference Analogy
N-SubstitutionAlkyl/Aryl Halides-C(=S)NHR or -C(=S)NR₂Functionalization of thiosemicarbazones at N4 position. mdpi.com
Schiff Base FormationAldehydes/Ketones-C(=S)N=CHRSynthesis of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides. nih.gov
S-AlkylationAlkyl Halides-C(SR)=NH (Thioimidate)Common reactivity of thioamides.
Metal ChelationTransition Metal Salts (e.g., Zn²⁺, Cu²⁺)Metal ComplexCoordination chemistry of thiosemicarbazones. nih.gov

Strategic Derivatization of the Aminoethyl Chain and Sulfanyl (B85325) Linkage

The other key functional groups, the primary amine and the sulfanyl linker, are prime sites for introducing structural diversity.

The primary amino group is a versatile nucleophile that can undergo a wide range of transformations:

Schiff Base Formation: Reaction with various aldehydes or ketones yields imine derivatives. This has been demonstrated with the related 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce potent enzyme inhibitors. researchgate.net

Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. nih.gov This modification can significantly alter the polarity, hydrogen bonding capacity, and biological activity of the parent molecule.

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward method to introduce N-alkyl or N-dialkyl groups. nih.gov

The sulfanyl linkage (-S-) can be modified through oxidation. Treatment with mild oxidizing agents (e.g., hydrogen peroxide) can convert the sulfide (B99878) to a sulfoxide (B87167) (-SO-), and stronger oxidizing agents can yield the corresponding sulfone (-SO₂-). These transformations increase the polarity of the molecule and introduce hydrogen bond accepting capabilities, which can be crucial for modulating pharmacokinetic properties and target interactions.

Design and Synthesis of Focused Libraries and Analogs for Research Purposes

Focused chemical libraries are collections of compounds designed to interact with a specific biological target or target family. nih.govnih.gov The design process often relies on the structure of a known ligand or the target's binding site. The ((2-Aminoethyl)sulfanyl)carbothioamide scaffold is an excellent starting point for creating such libraries due to its multiple points for diversification.

A strategy for building a focused library would involve:

Scaffold Selection: Using this compound as the core scaffold.

Diversity Points: Identifying the primary amine, the carbothioamide nitrogen, and potentially the ethyl chain as points for modification.

Combinatorial Synthesis: Employing parallel synthesis techniques to combine a set of building blocks at these diversity points. For example, reacting the core scaffold with a library of different aldehydes to create a library of Schiff bases, or with a library of sulfonyl chlorides to create a library of sulfonamides. nih.gov

Multicomponent reactions are particularly well-suited for the rapid generation of diverse chemical libraries. nih.gov A derivatized version of this compound, such as an isocyanide or amine derivative, could serve as a building block in an MCR, allowing for the one-pot synthesis of highly complex analogs. nih.gov For example, a series of hydrazine-1-carbothioamide derivatives was synthesized and screened against carbonic anhydrase and 15-lipoxygenase, demonstrating how a small, focused library can be used to identify potent and selective inhibitors. nih.govmdpi.com

Table 3: Example Design for a Focused Library Based on the Scaffold
Core ScaffoldDiversity Point 1 (R¹)Modification ReactionDiversity Point 2 (R²)Modification Reaction
R¹-HN-CH₂CH₂-S-C(=S)-NH-R²H (unmodified amine)-Aryl groupN-Arylation
Ar-CH= (imine)Schiff Base FormationH (unmodified)-
Ar-SO₂- (sulfonamide)N-SulfonylationAlkyl groupN-Alkylation

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Elucidation of Key Structural Determinants within the ((2-Aminoethyl)sulfanyl)carbothioamide Scaffold

The carbothioamide (thiourea) group is a critical pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions. researchgate.netnih.gov The presence of the sulfur and nitrogen atoms allows for multiple points of interaction, making it a versatile functional group in drug design. The thio-keto group (C=S) and the adjacent amino groups can act as both hydrogen bond donors and acceptors, contributing to the binding affinity of the molecule to its biological targets.

The aminoethyl chain provides a flexible linker and a basic amino group. The length and flexibility of this chain are critical in positioning the terminal amino group for optimal interaction with a target, such as a receptor or enzyme. The conformational freedom of the ethyl chain allows the molecule to adopt various spatial arrangements, which can be crucial for fitting into a binding pocket. researchgate.net The primary amino group is a key site for salt formation and hydrogen bonding, significantly influencing the molecule's solubility and pharmacokinetic properties.

Quantitative Analysis of Substituent Effects on Biological and Chemical Activity

The biological and chemical activity of the this compound scaffold can be quantitatively modulated by introducing various substituents. This analysis focuses on the impact of modifying the carbothioamide group, varying the aminoethyl chain, and understanding the role of the sulfanyl (B85325) linkage.

The carbothioamide group is a prime site for modification to fine-tune the electronic properties and binding capabilities of the molecule. Substitution on the nitrogen atoms of the carbothioamide can have a profound effect on activity. For instance, in a series of N-tosyl substituted indole-based thiosemicarbazones, the nature of the substituent on the terminal nitrogen of the thiosemicarbazone moiety significantly influenced the inhibitory activity against tyrosinase. chemscene.com

The introduction of bulky or electron-withdrawing groups can alter the hydrogen-bonding pattern and steric interactions within a binding site. Conversely, small, polar substituents may enhance solubility and interactions with polar residues in a biological target. The electronic nature of these substituents can also impact the pKa of the amino groups, thereby affecting the ionization state of the molecule at physiological pH.

To illustrate the impact of such modifications, consider the following hypothetical data based on trends observed in related thiosemicarbazone series. chemscene.com

Compound IDR1 Substituent (on terminal N)R2 Substituent (on indole)IC₅₀ (µM) against Target X
1a HH50.2
1b MethylH35.8
1c PhenylH22.1
1d 4-ChlorophenylH15.5
1e H5-Bromo42.7
1f Phenyl5-Bromo18.9

This table is a hypothetical representation to illustrate SAR principles and is not based on experimental data for this compound.

The aminoethyl chain is a key determinant of the molecule's spatial properties. Variations in this chain, such as altering its length or introducing conformational constraints, can significantly impact biological activity. researchgate.net A longer or shorter chain would alter the distance between the carbothioamide group and the terminal amine, potentially disrupting optimal binding.

The conformational flexibility of the aminoethyl chain allows it to adopt different orientations, which can be analyzed through computational modeling. The preferred conformation is one that minimizes steric hindrance and maximizes favorable interactions with a target. The electronic nature of the chain is also important; the introduction of electron-withdrawing groups along the chain can affect the basicity of the terminal amine, influencing its ionization and interaction potential. Studies on N-(2-aminoethyl)benzamide analogues have shown that the relative potencies of these compounds can be rationalized by considering steric and hydrophobic effects related to the aminoethyl portion. researchgate.net

The sulfanyl linkage plays a multifaceted role in the activity of this compound. It acts as a flexible bridge, but its properties are distinct from other linkers like ether or amide bonds. The thioether is generally more resistant to metabolic cleavage than an ester bond, which can lead to a longer biological half-life. nih.gov

Development of SAR Models for Targeted Biological Effects (In Vitro Focus)

The development of quantitative structure-activity relationship (QSAR) models is a powerful tool for predicting the biological activity of new analogs and for guiding the design of more potent and selective compounds. For the this compound scaffold, a QSAR model would aim to correlate structural descriptors with in vitro biological activity.

A typical QSAR study involves several steps:

Data Set Selection: A series of analogs with measured in vitro biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a QSAR model for a series of thiosemicarbazone derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

ASA is the accessible surface area, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Such models can provide valuable insights into the structural features that are most important for a desired biological effect and can be used to predict the activity of novel, untested compounds.

Mechanistic Investigations at the Molecular Level in Vitro Studies

Identification and Characterization of Molecular Targets

There is no available scientific literature detailing the inhibitory or activatory effects of ((2-Aminoethyl)sulfanyl)carbothioamide on any enzyme systems, including kinases or oxidoreductases.

No in vitro studies have been published that characterize the binding affinity or modulatory effects of this compound on any known biological receptors.

Information regarding the interaction and potential binding modes of this compound with nucleic acids such as DNA or RNA is not present in the current scientific literature.

Cellular Pathway Analysis in In Vitro Models

There are no published in vitro studies that have investigated the potential for this compound to induce apoptosis or its involvement in any programmed cell death pathways.

Research on the effects of this compound on cell cycle regulation or its ability to induce cell cycle arrest in in vitro models has not been documented in publicly available sources.

Characterization of Covalent and Non-Covalent Binding Interactions

The interaction of this compound with its biological targets is a critical aspect of its mechanism of action, and these interactions can be either covalent or non-covalent in nature. The thiosemicarbazide (B42300) and thiosemicarbazone scaffold is known to participate in both types of binding, which dictates the duration and nature of its biological effects. mdpi.comfrontiersin.org

Covalent Interactions: The chemical structure of thiosemicarbazides, featuring a reactive thiocarbonyl group, allows for the formation of stable covalent bonds with biological macromolecules, particularly proteins. mdpi.comnih.gov This covalent binding often involves nucleophilic residues on the target protein, such as cysteine thiols. The formation of an irreversible covalent bond can lead to sustained inhibition of enzyme activity or disruption of protein-protein interactions. mdpi.com The potential for covalent modification is a significant feature of this class of compounds, as it can result in prolonged pharmacological action. nih.gov The derivatization of the thiosemicarbazone core with functional groups can be used to direct this covalent conjugation to specific targets. mdpi.comnih.govresearchgate.net

Non-Covalent Interactions: In addition to covalent bonding, non-covalent interactions play a crucial role in the binding of this compound to its targets. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are fundamental for the initial recognition and orientation of the molecule within the binding site of a protein. frontiersin.orgresearchgate.net Molecular docking studies on related thiosemicarbazone derivatives have provided insights into these non-covalent binding modes. frontiersin.orgnih.gov For example, studies with urease have shown that N-phenyl thiosemicarbazones can fit into the enzyme's active site, forming multiple hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Similarly, research on the SARS-CoV-2 papain-like protease revealed that thiosemicarbazone derivatives can bind non-covalently to deep pockets within the enzyme, stabilized by an extensive network of hydrogen bonds. frontiersin.org

The following table details the types of binding interactions observed for thiosemicarbazone derivatives with various protein targets.

Target ProteinType of InteractionKey Interacting Residues (Example)Method of CharacterizationReference
UreaseNon-covalentHis, Asp, AlaMolecular Docking nih.gov
SARS-CoV-2 PLproNon-covalentArg, Pro, LeuX-ray Crystallography, Molecular Docking frontiersin.org
General ProteinsCovalentCysteineMass Spectrometry mdpi.com

This table presents representative data for thiosemicarbazone derivatives based on published studies.

In Vitro Biological Evaluation and Research Applications of this compound

Therefore, it is not possible to provide a detailed, evidence-based article on the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of this specific compound as per the requested outline. Scientific accuracy necessitates that the information presented is based on direct experimental evidence for the compound .

General research on related structures, such as various substituted carbothioamides and thiosemicarbazides, has indicated potential for a range of biological activities. These studies often explore how different structural modifications influence the efficacy and spectrum of action. However, without specific in vitro assays and data for this compound, any discussion of its biological profile would be speculative and not adhere to the required standards of scientific reporting.

Researchers interested in the potential therapeutic applications of this compound would need to conduct foundational in vitro studies to establish its activity profile. Such research would typically involve:

Antimicrobial screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (e.g., Minimum Inhibitory Concentration).

Antituberculosis assays using cell-based models to assess its efficacy against Mycobacterium tuberculosis.

Anticancer studies involving a variety of human cancer cell lines to evaluate its cytotoxic and cytostatic effects.

Antioxidant capacity assessment through established in vitro assays that measure its ability to neutralize free radicals.

Anti-inflammatory evaluation in cellular models to determine its effect on inflammatory pathways and the production of inflammatory mediators.

Until such specific research is conducted and published, a comprehensive and scientifically accurate article on the in vitro biological evaluation of this compound cannot be compiled.

In Vitro Biological Evaluation and Research Applications

Emerging Biological Activities in In Vitro Screening Platforms

The exploration of the biological activities of ((2-Aminoethyl)sulfanyl)carbothioamide, also known through its tautomeric form S-(2-aminoethyl)isothiourea, has revealed its potential as a modulator of key biological targets in various in vitro screening platforms. Research has particularly highlighted its role as an inhibitor of nitric oxide synthases and as an antioxidant agent.

Nitric Oxide Synthase (NOS) Inhibition

In vitro studies have identified S-(2-aminoethyl)isothiourea (AET) as a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoenzymes. xcessbio.com This compound has demonstrated significant inhibitory activity against neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The inhibitory constants (Ki) determined in these studies underscore its strong binding affinity to these enzymes.

EnzymeInhibitory Constant (Ki) in µM
Human nNOS1.8
Human eNOS2.1
Human iNOS0.59

Antioxidant Activity

Recent research has also shed light on the antioxidant properties of thiourea (B124793) derivatives, including 1-(2-aminoethyl) thiourea. mdpi.com In vitro assays have been employed to quantify its ability to scavenge free radicals, a key aspect of antioxidant efficacy. The half-maximal inhibitory concentration (IC50) values against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals have been determined. mdpi.com

AssayIC50 in µg/mL
ABTS Free Radical Scavenging52
DPPH Radical Scavenging45

Computational Chemistry and Theoretical Modeling for 2 Aminoethyl Sulfanyl Carbothioamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular structure, stability, and electronic characteristics with high accuracy. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govdntb.gov.uatandfonline.com For a molecule like ((2-Aminoethyl)sulfanyl)carbothioamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or LANL2DZ, can optimize the molecular geometry to find its most stable three-dimensional structure. nih.govtandfonline.com This process provides key information on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, DFT can be used to calculate a variety of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net By calculating the energies of electronic transitions, TD-DFT can help interpret experimental UV-Vis spectra, assigning specific absorption bands to π-π* or n-π* transitions within the carbothioamide chromophore. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental FT-IR spectrum. For this compound, this would help identify characteristic vibrations such as N-H stretching of the amino and amide groups, C=S stretching of the thioamide, and C-N and C-S bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is commonly employed to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental spectra, are invaluable for assigning specific signals to each hydrogen and carbon atom in the molecule, confirming its connectivity.

UV-Vis Spectroscopy: As mentioned, TD-DFT calculations are used to predict the electronic transitions responsible for UV-Vis absorption. researchgate.netresearchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic properties of the molecule. researchgate.net

The following table illustrates how theoretical calculations are typically compared with experimental data for related compounds, a process that would be essential for validating the synthesis of this compound.

Spectroscopic DataTheoretical Prediction (DFT)Experimental Observation
FT-IR (cm⁻¹) C=S stretch, N-H stretch, C-N stretchCorresponding absorption bands
¹H NMR (ppm) Chemical shifts for -CH₂-, -NH₂, etc.Measured chemical shifts
¹³C NMR (ppm) Chemical shifts for C=S, -CH₂-, etc.Measured chemical shifts
UV-Vis (nm) λmax from π→π* or n→π* transitionsMeasured absorption maxima

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For a flexible molecule like this compound, with its ethyl chain and rotatable bonds, understanding its conformational preferences is crucial.

This analysis is typically performed by systematically rotating specific dihedral angles and calculating the potential energy at each step using quantum mechanical methods like DFT. mdpi.com The resulting data is used to construct a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. researchgate.net The low-energy regions on this map correspond to stable conformers (local minima), while the paths between them reveal the energy barriers for interconversion (transition states). libretexts.orgmdpi.com Identifying the global minimum energy conformer is important as it represents the most likely structure of the molecule in a given environment. researchgate.net This information is critical for subsequent molecular docking studies, as the biological activity of a ligand is often dependent on it adopting a specific, low-energy conformation to fit into a protein's binding site. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. biorxiv.org

In a molecular docking simulation, the flexible this compound molecule would be placed into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. researchgate.net A scoring function is used to estimate the binding affinity for each pose, and these scores are used to rank the different binding modes. nih.govnih.gov

The result is a prediction of the most stable protein-ligand complex, showing how the ligand fits into the binding pocket. researchgate.net The binding affinity is often reported as a docking score (in arbitrary units) or an estimated free energy of binding (e.g., in kcal/mol). mdpi.com Lower scores typically indicate a more favorable binding interaction. This allows for the comparison of binding affinities between different ligands or between different binding poses of the same ligand. nih.gov Studies on related carbothioamide and thiosemicarbazide (B42300) derivatives have successfully used docking to predict their binding to various enzymes, such as carbonic anhydrase, lipoxygenase, and viral proteins. nih.govnih.govmdpi.com

Beyond predicting the binding pose, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the protein-ligand complex. tandfonline.comnih.gov These interactions are critical for binding affinity and selectivity. For this compound, key interactions could include:

Hydrogen Bonds: The amino (-NH₂) and thioamide (-NH-C=S) groups are excellent hydrogen bond donors and acceptors. Docking can identify specific amino acid residues in the protein's active site (e.g., Asp, Glu, Asn, Gln) that form hydrogen bonds with the ligand.

Hydrophobic Interactions: The ethyl chain, although small, can participate in hydrophobic interactions with nonpolar residues like Val, Leu, Ile, and Phe in the binding pocket.

Metal Coordination: The sulfur and nitrogen atoms of the carbothioamide group can act as coordination sites for metal ions (like zinc or nickel) if present in the enzyme's active site.

By analyzing the docked pose, researchers can create a 2D or 3D interaction diagram that highlights these key residue contacts. nih.gov This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity by modifying the ligand's structure to enhance these favorable interactions. princeton.edu

The table below summarizes typical interactions observed in docking studies of carbothioamide-containing compounds, which would be relevant for analyzing this compound.

Table of Potential Molecular Interactions for this compound

Interaction Type Ligand Functional Group Potential Interacting Protein Residue
Hydrogen Bond (Donor) Amino (-NH₂), Thioamide (-NH) Aspartic Acid, Glutamic Acid, Serine
Hydrogen Bond (Acceptor) Thione (C=S), Amino (-NH₂) Asparagine, Glutamine, Histidine
Hydrophobic Interaction Ethyl chain (-CH₂CH₂-) Valine, Leucine, Isoleucine, Phenylalanine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of the compound this compound, MD simulations can provide deep insights into its behavior at the atomic level, particularly its interactions with biological targets and its conformational preferences in different environments. These simulations solve Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles vary with time.

Investigation of Ligand-Target Complex Stability and Dynamics

A primary application of MD simulations in drug discovery research is to assess the stability of a ligand when bound to its biological target, such as a protein or enzyme. After an initial binding pose is predicted by molecular docking, MD simulations can be employed to refine this pose and evaluate its stability over a period of nanoseconds or even microseconds.

The stability of the this compound-target complex can be analyzed by monitoring several parameters throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its starting pose is a key indicator of stability. A low and stable RMSD value suggests that the ligand remains in the binding pocket in a consistent orientation, indicating a stable binding mode. Conversely, a large and fluctuating RMSD may suggest that the ligand is unstable in the binding site and may be dissociating. acs.org

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein's binding site can reveal which residues are most affected by the ligand's presence. acs.org An interesting observation in studies of other thiourea (B124793) derivatives is that key residues at the binding interface often exhibit reduced fluctuations upon ligand binding, indicating a stabilization of the local protein structure. acs.org In a study on thiourea derivatives as potential inhibitors of the SARS-CoV-2 spike protein, MD simulations showed that the active compound formed a stable complex with the receptor-binding domain (RBD), with key interacting residues including Leu441, Lys444, and Tyr449. acs.org

The binding free energy, which can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a more quantitative measure of the binding affinity. For instance, in the aforementioned study on SARS-CoV-2 inhibitors, the active thiourea derivative exhibited a significantly more favorable binding free energy (-127.0 kJ/mol) compared to an inactive derivative (-29.30 kJ/mol), underscoring the ability of MD simulations to differentiate between potent and weak binders. acs.org

A hypothetical analysis of this compound bound to a target protein might yield the following data:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSF of Binding Site Residues (Å)Binding Free Energy (kcal/mol)
00.00.5-
101.20.8-8.5
201.30.7-8.7
301.10.8-8.6
401.40.9-8.4
501.30.8-8.8

Conformational Changes and Solvation Effects

MD simulations are also invaluable for exploring the conformational landscape of a molecule like this compound. The inherent flexibility of the ethyl and carbothioamide groups allows the molecule to adopt various shapes, or conformations. The relative energies of these conformations and the barriers to interconversion between them can be elucidated through simulations. For thiourea derivatives, the conformation around the thiourea group itself can be critical for its biological activity, as it determines the spatial arrangement of hydrogen bond donors and acceptors. github.io

The solvent environment plays a crucial role in determining the preferred conformation of a molecule. MD simulations explicitly model the solvent molecules (typically water in biological systems), allowing for a detailed analysis of solvation effects. The arrangement of water molecules around the solute, known as the solvation shell, can be characterized by radial distribution functions (RDFs). youtube.com These functions describe the probability of finding a solvent molecule at a certain distance from a given atom in the solute. For this compound, the amino and carbothioamide groups are expected to form strong hydrogen bonds with water, leading to a well-ordered solvation shell in these regions. rsc.org

The dynamics of these solvation shells are also important. The residence time of water molecules around the solute can be calculated to understand the strength of the solute-solvent interactions. Furthermore, the simulations can reveal how the conformational changes of the solute and the reorganization of the solvent are coupled. nih.govcapes.gov.br For instance, a change in the dihedral angle of the ethyl chain in this compound would necessitate a rearrangement of the surrounding water molecules.

In Silico Prediction of Pharmacokinetic Parameters (ADME) for Research Design

Before committing to the synthesis and biological testing of a compound, its potential pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—can be predicted using computational models. These in silico predictions are vital for designing research studies and prioritizing compounds with a higher likelihood of success. nih.govmdpi.com For this compound, a range of ADME parameters can be calculated based on its chemical structure.

Several computational tools and web servers, such as SwissADME and QikProp, are commonly used for this purpose. nih.govresearchgate.net These tools use quantitative structure-property relationship (QSPR) models that have been trained on large datasets of experimentally determined ADME properties.

Key ADME parameters that would be predicted for this compound include:

Molecular Weight (MW): A fundamental property that influences many other ADME parameters.

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity. This affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms in a molecule. TPSA is a good predictor of drug absorption and brain penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility and binding to biological targets.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which is crucial for its absorption.

Gastrointestinal (GI) Absorption: A prediction of the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of the compound inhibiting major drug-metabolizing enzymes, which can lead to drug-drug interactions.

A hypothetical in silico ADME profile for this compound is presented below, based on typical values for similar small molecules.

ParameterPredicted ValueInterpretation
Molecular Weight (g/mol)135.23Low molecular weight, favorable for absorption.
LogP0.5Balanced lipophilicity, suggesting good solubility and permeability.
TPSA (Ų)90.3Indicates good oral bioavailability.
Hydrogen Bond Donors3Contributes to solubility and target binding.
Hydrogen Bond Acceptors2Contributes to solubility and target binding.
Aqueous Solubility (LogS)-1.5Moderately soluble.
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeabilityNoUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.

Machine Learning and Artificial Intelligence Applications in SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the rapid analysis of large chemical datasets to predict the biological activities of new compounds. researchgate.net Structure-Activity Relationship (SAR) is a key concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. ML models can learn these complex relationships from existing data and then use this knowledge to predict the activity of untested compounds like this compound.

The process of building an ML-based SAR model typically involves several steps. First, a dataset of compounds with known activities against a particular target is compiled. For each compound, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its physicochemical properties (e.g., molecular weight, LogP), topological features (e.g., connectivity of atoms), and 3D shape.

Next, an ML algorithm is trained on this dataset. Common algorithms used in SAR prediction include:

Random Forest: An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control for overfitting.

Support Vector Machines (SVM): A powerful classification algorithm that finds the optimal hyperplane to separate data points into different classes (e.g., active vs. inactive).

Deep Neural Networks (DNN): A class of sophisticated models with multiple layers that can learn highly complex, non-linear relationships in the data.

Once the model is trained and validated, it can be used to predict the activity of new compounds. For this compound, an ML model could predict its inhibitory activity against a specific enzyme, its likelihood of being toxic, or its potential to interact with multiple targets. This allows researchers to prioritize which compounds to synthesize and test, thereby saving time and resources.

For example, a hypothetical ML model for predicting the inhibitory activity of thiourea derivatives against a particular kinase might use the following descriptors and achieve the performance metrics shown in the table below.

Descriptor TypeExample DescriptorsML ModelPerformance Metric (Accuracy)
PhysicochemicalMolecular Weight, LogP, TPSARandom Forest85%
TopologicalMolecular Connectivity IndicesSupport Vector Machine88%
FingerprintsExtended-Connectivity Fingerprints (ECFP)Deep Neural Network92%

By applying such a model, a predicted activity for this compound could be generated, guiding further experimental investigation.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone for the molecular-level investigation of ((2-Aminoethyl)sulfanyl)carbothioamide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the aminoethyl group would appear as distinct multiplets. The methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) would likely resonate at a different chemical shift than the methylene group adjacent to the amino group (-CH₂-NH₂). The protons of the primary amine (-NH₂) and the thioamide (-NH- and -NH₂) would appear as broad singlets, and their chemical shifts could be confirmed by D₂O exchange. For instance, in related thiosemicarbazide (B42300) derivatives, NH₂ proton signals have been observed around 4.22–4.34 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the two methylene carbons of the ethyl group. The most notable signal would be for the thiocarbonyl carbon (C=S) of the carbothioamide group, which is expected to appear significantly downfield, a characteristic feature of thiones. For comparison, in derivatives of alginate modified to contain thione groups, the thione carbon signal appears between 179 and 181 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H₂N-CH₂ - ~2.8 - 3.2 ~35 - 45
-CH₂ -S- ~2.6 - 3.0 ~30 - 40
H₂N -C(S)- ~7.0 - 8.0 (broad) -
-NH-C(S)- ~8.5 - 9.5 (broad) -

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of N-H, C-N, and C=S bonds.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine and the thioamide groups are expected in the range of 3100-3400 cm⁻¹. researchgate.netcdnsciencepub.comcdnsciencepub.com Specifically, the asymmetric stretching of a terminal NH₂ group often appears near 3400 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The C-N stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. A key absorption band corresponding to the C=S stretching vibration is expected in the fingerprint region, typically between 700 and 1300 cm⁻¹. In many thiosemicarbazide derivatives, this band is found around 750-830 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S bond, being highly polarizable, would be expected to produce a strong signal in the Raman spectrum, aiding in its definitive identification.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
N-H (Amine & Amide) Stretching 3100 - 3400 researchgate.netcdnsciencepub.comcdnsciencepub.com
C-H (Aliphatic) Stretching 2850 - 3000 nih.gov
N-H Bending ~1630 researchgate.netcdnsciencepub.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: Electron Impact (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound, confirming its atomic composition. The synthesis of various thiosemicarbazide derivatives is often confirmed using MS and HRMS. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing the purity of a sample and for identifying any by-products or metabolites in complex mixtures. LC-MS/MS methods have been developed for the analysis of other thiosemicarbazone compounds in biological matrices. researchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule. The thiocarbonyl (C=S) group in this compound contains non-bonding (n) and pi (π) electrons, which can be excited to higher energy anti-bonding orbitals (π*).

The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths corresponding to the π → π* transition.

A weaker band at longer wavelengths resulting from the symmetry-forbidden n → π* transition. youtube.com

For related thiosemicarbazone derivatives, UV-Vis absorption maxima (λ_max) have been reported in the range of 290-350 nm, which are attributed to these electronic transitions within the thiocarbonyl chromophore. nih.gov The presence of sulfur, a thiofunctional group, can undergo n → σ* transitions as well. youtube.com

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, isolating it in a pure form, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and for quantifying this compound. mdpi.com

Methodology: A reversed-phase HPLC (RP-HPLC) method would be the standard approach. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. nih.gov The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com Detection would be performed using a UV detector set to a wavelength where the compound exhibits maximum absorbance, as determined by UV-Vis spectroscopy.

Application: This method would be used to determine the retention time of the compound, separate it from impurities, and calculate its purity based on the relative peak area. For quantitative studies, a calibration curve would be constructed using standards of known concentration. HPLC methods are widely used to assess the purity, stability, and lipophilicity of various thiosemicarbazide and thiosemicarbazone derivatives. researchgate.netnih.gov

Table 3: Exemplar RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 5 μm, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Formic Acid or Acetate Buffer (pH ~7.4)
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., ~290-350 nm)

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, thiosemicarbazides like this compound often exhibit low volatility and thermal instability, making direct GC analysis challenging. These molecules may degrade in the high temperatures of the GC injection port, leading to inaccurate results. scirp.org

To overcome this limitation, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. This chemical derivatization process involves reacting the analyte with a reagent that replaces active hydrogen atoms (e.g., on amine or thiol groups) with less polar, more stable functional groups. While specific derivatization protocols for this compound are not widely published, general methods for related compounds, such as silylation or acylation, would be applicable.

Once derivatized, the sample is injected into the GC system. The resulting chromatogram provides information on the purity of the sample, with retention times characteristic of the specific derivative. When coupled with a mass spectrometer (GC-MS), this method allows for the identification of the compound and any impurities based on their mass spectra and fragmentation patterns. scirp.orgjocpr.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. nih.govnih.gov In the synthesis of this compound and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. mdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. mdpi.com The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the eluent or mobile phase). As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the adsorbent.

After development, the separated spots are visualized, often using a UV lamp (if the compounds are UV-active) or by staining with a chemical reagent. By comparing the spot corresponding to the product with those of the starting materials, chemists can quickly assess the status of the reaction. researchgate.net The purity of the final, isolated product can also be confirmed by the presence of a single spot on the TLC plate. nih.gov

Table 1: Example TLC Systems for Monitoring Thiosemicarbazide Reactions

Compound Type Adsorbent Eluent (Mobile Phase) Visualization Reference
Thiosemicarbazone Silica Gel 60 F254 Dichloromethane/Methanol (50:1) UV Light mdpi.com
Thiosemicarbazone Silica Gel Dichloromethane/Cyclohexane (1:1) --- nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray Crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. For a compound like this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details. nih.govacs.org

The first step in the process is to grow a high-quality single crystal of the compound, which can be achieved by methods such as the slow evaporation of a solvent from a saturated solution. mdpi.com This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

The intensities and positions of these spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a complete molecular model can be built and refined. mdpi.com The resulting structural data is highly precise and serves as the gold standard for structural elucidation in chemistry. acs.org Studies on related thiosemicarbazone and thiosemicarbazide complexes have successfully used this method to confirm their proposed structures. mdpi.comisca.me

Table 2: Representative Crystallographic Data for Thiosemicarbazone Derivatives

Parameter Value (Compound 3a) Value (Compound 3b) Reference
Chemical Formula C₂₄H₂₅N₃O₃S C₂₆H₂₃N₃O₃S acs.org
Crystal System Orthorhombic Triclinic acs.org
Space Group Pbcn P-1 acs.org
a (Å) 21.0188(10) 10.1506(5) acs.org
b (Å) 16.8291(8) 11.2323(6) acs.org
c (Å) 13.2504(7) 12.0152(6) acs.org
α (°) 90 73.187(2) acs.org
β (°) 90 88.086(2) acs.org

| γ (°) | 90 | 66.273(2) | acs.org |

Microcalorimetry and Biosensor-Based Assays for Binding Thermodynamics (In Vitro)

Understanding how a compound interacts with its biological targets is crucial. Microcalorimetry and biosensor-based assays are powerful in vitro techniques used to quantify the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) is a microcalorimetry technique that directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of the ligand, such as this compound, is titrated into a solution containing the target macromolecule (e.g., a protein or enzyme). The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₐ), dissociation constant (Kₐ), binding enthalpy (ΔH), and binding stoichiometry (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. whiterose.ac.uknih.gov

Differential Scanning Calorimetry (DSC) is another calorimetric method that measures the change in heat capacity of a molecule as it unfolds due to increasing temperature. The binding of a ligand often stabilizes a protein, resulting in an increase in its thermal denaturation midpoint (Tₘ). DSC can be used to assess the stabilizing effect of this compound upon binding to a target protein. nih.gov

Biosensor-Based Assays , such as Surface Plasmon Resonance (SPR) , provide real-time kinetic data on binding interactions. whiterose.ac.uk In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand is then flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ).

Fluorescence spectroscopy is another valuable tool for studying binding. The intrinsic fluorescence of proteins, often from tryptophan residues, can be quenched upon ligand binding. By monitoring this quenching, binding constants and the proximity of the ligand to specific amino acids can be determined. nih.gov

Table 3: Overview of Techniques for Thermodynamic Binding Analysis

Technique Key Parameters Measured Application References
Isothermal Titration Calorimetry (ITC) Kₐ (Binding Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) Complete thermodynamic characterization of binding whiterose.ac.uknih.gov
Differential Scanning Calorimetry (DSC) Tₘ (Melting Temperature) Assessment of ligand-induced protein stability nih.gov
Surface Plasmon Resonance (SPR) kₐ (Association Rate), kₐ (Dissociation Rate), Kₐ (Dissociation Constant) Real-time kinetic analysis of binding whiterose.ac.uk

| Fluorescence Spectroscopy | Binding Constant (Kₐ), Quenching Mechanism | Analysis of binding kinetics and protein conformational changes | nih.gov |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Dichloromethane
Methanol

Chemical Biology Applications and Probe Development

Development of ((2-Aminoethyl)sulfanyl)carbothioamide-Based Chemical Probes for Target Identification

There is no available scientific literature describing the development and use of chemical probes based on the this compound scaffold for the purpose of target identification. The design of a chemical probe typically involves incorporating a reporter tag (like a fluorophore or a biotin moiety) and a reactive group onto a core scaffold that has an affinity for a biological target. The process of identifying and validating such probes requires extensive experimental work, which has not been reported for this compound.

Strategies for Bioconjugation and Activity-Based Protein Profiling

Information regarding specific bioconjugation strategies employing this compound is not present in the current body of scientific research. Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. For a compound to be used in bioconjugation or activity-based protein profiling (ABPP), it would typically possess a specific reactive handle that can form a stable covalent bond with a biological macromolecule, such as a protein. While the amino and thioamide groups of this compound could theoretically be functionalized, no studies have been published that demonstrate this application.

Activity-based protein profiling is a powerful chemoproteomic strategy that utilizes reactive chemical probes to target active enzymes in complex biological systems. The development of an ABPP probe based on this compound would require the identification of a specific enzyme class that it targets and the subsequent modification of its structure to create a suitable probe, none of which has been documented.

Design and Application as Targeted Covalent Inhibitors (In Vitro)

There are no research articles or patents that describe the design or in vitro application of this compound as a targeted covalent inhibitor. Targeted covalent inhibitors (TCIs) are designed to form a permanent covalent bond with their biological target, leading to irreversible inhibition. The design of a TCI involves a warhead group that can react with a nucleophilic residue on the target protein, guided by a scaffold that provides binding affinity and selectivity. The potential of this compound to act as a scaffold or to be modified with a reactive warhead for covalent inhibition has not been explored in the scientific literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Activities and Therapeutic Opportunities

The thiosemicarbazide (B42300) nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to impart a wide array of biological effects. researchgate.net Derivatives have demonstrated activities including antibacterial, antifungal, antiviral, anticancer, and anticonvulsant properties. researchgate.netmdpi.comnih.gov The primary future direction for ((2-Aminoethyl)sulfanyl)carbothioamide is the systematic screening for these and other potential therapeutic activities.

The presence of the aminoethyl and thioether groups could modulate the compound's solubility, cell permeability, and interaction with biological targets, potentially leading to novel or enhanced therapeutic profiles compared to other derivatives. researchgate.net For instance, the flexible aminoethyl chain could allow for optimal positioning within a target's binding site, while the sulfur atom could engage in unique interactions.

Future research should focus on:

Anticancer Activity: Thiosemicarbazides and their metal complexes have shown significant anticancer potential, often linked to the inhibition of DNA synthesis or the disruption of cellular iron metabolism. researchgate.netmdpi.com Investigating the cytotoxicity of this compound against a panel of human cancer cell lines, including drug-resistant phenotypes, is a high-priority research area. mdpi.commdpi.com

Antimicrobial Potential: Given the rise of drug-resistant pathogens, screening against various bacterial and fungal strains is critical. nih.govnih.gov The mechanism of action for antimicrobial thiosemicarbazides has been suggested to involve the inhibition of key enzymes like DNA gyrase and topoisomerase IV. mdpi.com

Antiviral Efficacy: Certain thiosemicarbazide derivatives have been noted for their antiviral properties. researchgate.net Screening against a range of viruses could uncover new therapeutic leads.

Computational prediction tools can guide these initial explorations by forecasting the likely biological activities of the molecule. mdpi.com

Table 1: Potential Biological Activities for this compound Based on Computational Predictions for the Thiosemicarbazide Class This table is illustrative, based on activities predicted for related compounds using software like PASS (Prediction of Activity Spectra for Substances), and represents a roadmap for future experimental validation.

Predicted ActivityProbability (Pa > Pi)Rationale for Exploration
AnticancerHighA well-documented activity for the thiosemicarbazide scaffold. researchgate.net
AntibacterialHighKnown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
AntifungalHighA common property of sulfur-containing heterocyclic compounds. mdpi.com
AntiviralModerate to HighDocumented for specific derivatives like methisazone. researchgate.net
AntitubercularModerate to HighSeveral derivatives show potent activity against Mycobacterium species. nih.govnih.gov
Enzyme Inhibitor (e.g., Carbonic Anhydrase, Lipoxygenase)ModerateSpecific derivatives have shown potent and selective enzyme inhibition. nih.govmdpi.com
Chelating AgentHighThe N-N-C-S backbone is an excellent metal chelator. mdpi.commdpi.com

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational and experimental techniques is essential for the efficient and rational development of this compound as a potential therapeutic agent or functional molecule. mdpi.com This integrated workflow allows for the early prediction of properties, guiding synthesis and testing while minimizing time and resource expenditure. researchgate.netnih.gov

Computational Workflow:

In Silico Design and Prediction: The process begins with drawing the structure of this compound and its potential derivatives using chemical drawing software. mdpi.com

ADMET Profiling: Online tools like SwissADME and admetSAR are used to calculate physicochemical properties and predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters. mdpi.com This step helps to identify potential liabilities, such as poor solubility or predicted toxicity, early in the discovery process.

Molecular Docking: To hypothesize a mechanism of action, the compound can be docked into the active sites of known biological targets associated with thiosemicarbazides (e.g., carbonic anhydrase II, topoisomerase II). mdpi.comnih.govresearchgate.net This provides insights into potential binding modes and affinities. nih.gov

Molecular Dynamics (MD) Simulations: For promising docking poses, MD simulations can be run to confirm the stability of the ligand-protein complex over time. nih.govmdpi.com

Experimental Validation:

Synthesis: Guided by computational insights, efficient synthesis routes are developed. The general synthesis of thiosemicarbazides often involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate, or the reaction of an amine with carbon disulfide. irjmets.comresearchgate.net For this compound, a plausible route would involve cysteamine (B1669678) or a derivative.

Structural Characterization: The synthesized compound's structure is unequivocally confirmed using modern analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry. nih.govresearchgate.net Single-crystal X-ray diffraction can provide definitive structural and conformational data. nih.gov

Biological Evaluation: The compound is then tested in the biological assays prioritized by the computational screening (e.g., anticancer, antimicrobial assays) to validate the in silico predictions. nih.gov

This iterative cycle of prediction, synthesis, and testing represents a powerful paradigm for accelerating the discovery process. mdpi.com

Table 2: Integrated Workflow for Future Research on this compound

PhaseMethodologyObjective
Prediction Molecular Modeling & ADMET ScreeningTo predict drug-likeness, pharmacokinetic properties, and potential biological targets. mdpi.comresearchgate.net
Synthesis Organic SynthesisTo prepare the pure compound for experimental evaluation. irjmets.comresearchgate.net
Characterization Spectroscopy (NMR, IR, MS), X-ray CrystallographyTo confirm the chemical structure and stereochemistry. nih.govnih.gov
Validation In Vitro & In Vivo Biological AssaysTo experimentally confirm the predicted biological activities and determine efficacy. nih.gov
Optimization Structure-Activity Relationship (SAR) StudiesTo modify the structure based on validation results to improve activity and properties. mdpi.com

Application in Supramolecular Chemistry or Material Science

The thiosemicarbazide moiety is rich in hydrogen bond donors (N-H) and acceptors (C=S), making it an excellent building block for creating ordered supramolecular assemblies. rsc.orgresearchgate.net The ability of the sulfur and nitrogen atoms to coordinate with transition metals further expands its potential in materials science. mdpi.comnih.gov

Future research could explore the use of this compound in:

Crystal Engineering: The multiple hydrogen bonding sites could be exploited to design predictable and robust supramolecular networks. researchgate.net The presence of the flexible ethyl chain could introduce novel packing motifs.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The compound can act as a multidentate ligand, binding to metal ions through its nitrogen and sulfur atoms to form extended coordination networks. mdpi.com These materials could have applications in catalysis, gas storage, or sensing.

Stimuli-Responsive Materials: Recent studies have shown that the parent thiosemicarbazone scaffold can function as a molecular photoswitch. rsc.org Light can be used to isomerize the C=N bond, which in turn can enable or disable supramolecular interactions like hydrogen-bonded dimerization. rsc.org Investigating whether this compound or its derivatives possess similar photochromic properties could lead to the development of light-controlled gels, adhesives, or drug-delivery systems.

Phenotypic Screening and Mechanism of Action Deconvolution

Future Research Strategy:

High-Content Phenotypic Screening: this compound could be screened against diverse cellular models of diseases (e.g., various cancers, neurodegenerative disorders, infectious diseases). Automated microscopy and image analysis can quantify changes in cell morphology, proliferation, or other relevant markers to identify a "hit."

Mechanism of Action (MoA) Deconvolution: Once a desirable phenotypic effect is identified, the next critical step is to determine the underlying molecular mechanism. This process, known as MoA deconvolution or target identification, can involve a range of techniques:

Omics Approaches: Analyzing changes in the transcriptome (RNA-seq) or proteome (mass spectrometry) of treated cells can provide clues about the pathways being perturbed.

Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.

Genetic Approaches: Using techniques like CRISPR screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound.

This target-agnostic approach is particularly advantageous for discovering first-in-class medicines with novel mechanisms of action, a key goal in modern drug discovery. youtube.com

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